molecular formula C18H15ClN2OS B2454511 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 941887-99-6

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2454511
CAS No.: 941887-99-6
M. Wt: 342.84
InChI Key: JRISPBDTWZLJNO-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is an organic compound that features a pyrazinone core substituted with a 2-chlorobenzylthio group and a p-tolyl group

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-13-6-8-15(9-7-13)21-11-10-20-17(18(21)22)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRISPBDTWZLJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound.

    Introduction of the 2-chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the 2-chlorobenzylthio moiety.

    Attachment of the p-tolyl Group: The p-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazinone core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under appropriate conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatic Compounds: From substitution reactions.

Scientific Research Applications

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Compounds similar in structure have demonstrated antimicrobial properties, particularly against various bacterial strains. The sulfanyl group may enhance this activity.
  • Anticancer Properties : Research indicates that derivatives of dihydropyrazinones can inhibit cancer cell proliferation. Specific studies have shown that related compounds induce apoptosis in tumor cells, suggesting potential anticancer applications.
  • Neuroprotective Effects : Some analogs have shown neuroprotective effects in models of neurodegenerative diseases, potentially beneficial for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that a related dihydropyrazinone derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 15 µM). This suggests structural modifications can enhance anticancer efficacy.
  • Neuroprotective Studies : Research presented at the International Conference on Neuropharmacology indicated that similar compounds showed promise in protecting neuronal cells from apoptosis induced by oxidative stress, aligning with the hypothesized neuroprotective role of our compound.
  • Antimicrobial Testing : In vitro assays demonstrated that sulfanyl-containing compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Summary of Biological Activities

MechanismDescription
Enzyme InhibitionInhibits metabolic enzymes affecting cell growth
Oxidative Stress ModulationReduces oxidative damage in neuronal cells
Receptor InteractionModulates neurotransmitter receptor activity

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    3-((2-chlorobenzyl)thio)-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    3-((2-chlorobenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one: Similar structure but with an m-tolyl group instead of a p-tolyl group.

    3-((2-chlorobenzyl)thio)-1-(o-tolyl)pyrazin-2(1H)-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the p-tolyl group may impart distinct steric and electronic effects compared to other similar compounds, potentially leading to unique applications and functionalities.

Biological Activity

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a dihydropyrazinone core, a chlorophenyl group, and a methylphenyl substituent. The chemical formula is C18H20ClN3SC_{18}H_{20}ClN_3S with a molecular weight of 345.89 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of sulfur in the structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can be pivotal in treating diseases like cancer.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing physiological responses.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro Studies : Research demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant activity against multidrug-resistant cancer cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : In vitro tests revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
  • Fungal Activity : The compound demonstrated antifungal activity against several strains, indicating its potential use in treating fungal infections.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AntimicrobialE. coliMIC = 32 µg/mL
AntifungalC. albicansMIC = 16 µg/mL

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